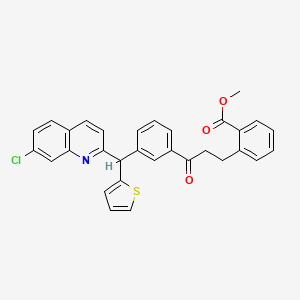
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is a complex organic compound that features a quinoline and thiophene moiety.
Preparation Methods
The synthesis of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thiophene ring: This step may involve the use of thiophene-2-carbaldehyde in a Friedel-Crafts acylation reaction.
Coupling reactions: The quinoline and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.
Scientific Research Applications
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential as an antimalarial and anticancer agent, leveraging the bioactivity of the quinoline and thiophene moieties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity. The thiophene ring enhances the compound’s binding affinity to its targets, improving its overall efficacy .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives like chloroquine and hydroxychloroquine, which are well-known antimalarial agents. Compared to these, Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate offers a unique combination of quinoline and thiophene, potentially enhancing its bioactivity and specificity .
Biological Activity
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate, also known by its CAS number 133791-17-0, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a chloroquinoline moiety and a thiophene group, which are known for their biological significance. The molecular formula for this compound is C31H24ClNO3S, with a molecular weight of approximately 526.0 g/mol. Its structure can be represented as follows:
Chemical Structure
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. The chloroquinoline derivatives are particularly noted for their activity against various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound may exhibit significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research has also pointed to the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 20 | Caspase activation | |
| MCF7 (breast cancer) | 25 | Cell cycle arrest | |
| A549 (lung cancer) | 30 | ROS generation |
The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways, highlighting its potential as an anticancer therapeutic agent.
Toxicological Profile
The safety profile of this compound has been assessed in various toxicological studies. The compound has been classified under GHS as follows:
| Hazard Class | Description |
|---|---|
| Skin irritation (Category 2) | May cause skin irritation |
| Eye irritation (Category 2A) | Causes serious eye irritation |
| Specific target organ toxicity | Potential respiratory effects upon exposure |
These findings suggest that while the compound exhibits promising biological activity, care must be taken regarding its handling and potential exposure.
Properties
Molecular Formula |
C31H24ClNO3S |
|---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3 |
InChI Key |
DQMBOQPCRMUNIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















